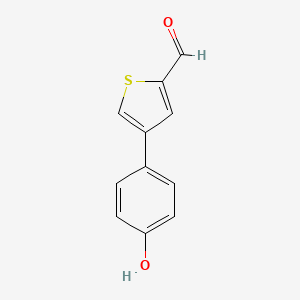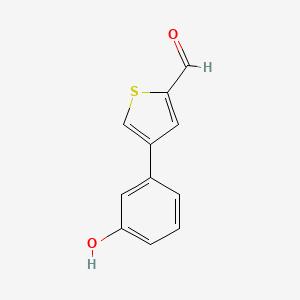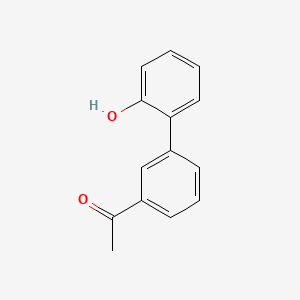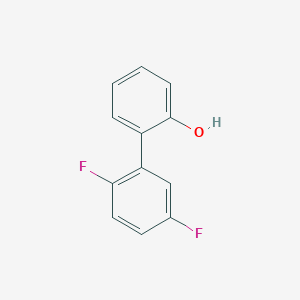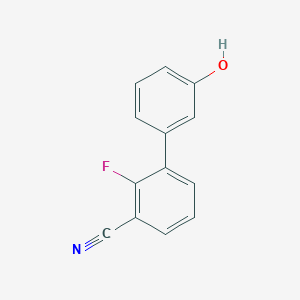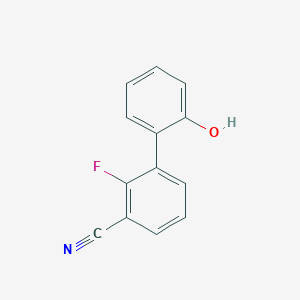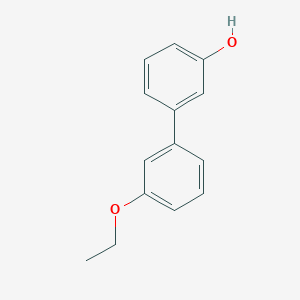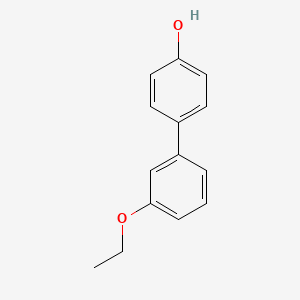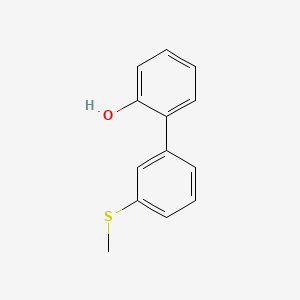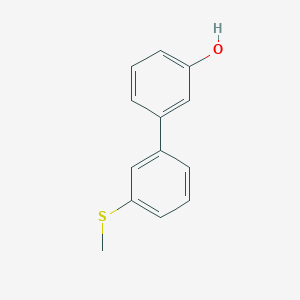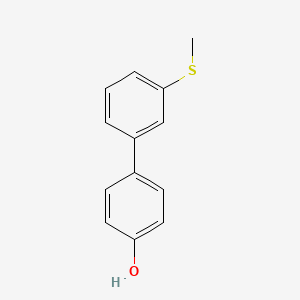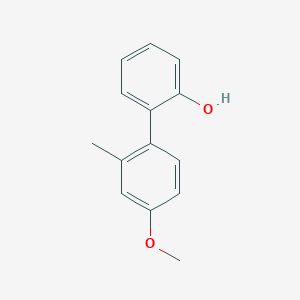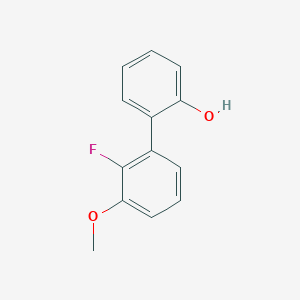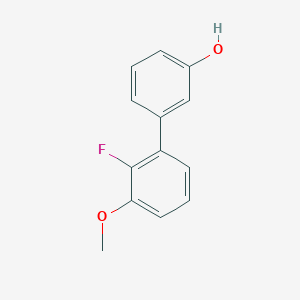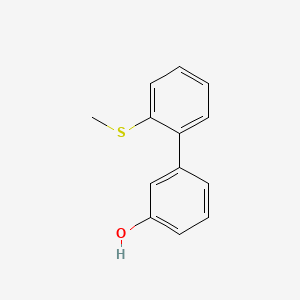
3-(2-Methylthiophenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylthiophenyl)phenol is an organic compound that features a phenol group substituted with a 2-methylthiophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylthiophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and aryl halides in the presence of a palladium catalyst to form the desired product. The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing substituted phenols .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This green and efficient protocol allows for the synthesis of substituted phenols in very good to excellent yields without the need for chromatographic purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The scalability of the ipso-hydroxylation method, for example, has been demonstrated up to at least 5 grams at room temperature with a one-minute reaction time . This method’s simplicity and efficiency make it suitable for industrial applications.
化学反应分析
Types of Reactions
3-(2-Methylthiophenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or potassium nitrosodisulfonate.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Common oxidizing agents include sodium dichromate and potassium nitrosodisulfonate.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.
Oxidation: Major products include quinones and hydroquinones.
科学研究应用
3-(2-Methylthiophenyl)phenol has diverse applications in scientific research:
作用机制
The pharmacological actions of phenolic compounds, including 3-(2-Methylthiophenyl)phenol, stem mainly from their free radical scavenging and metal chelating properties . These compounds can regulate several pathways, including the activation of antioxidant response using nuclear erythroid factor 2, inhibition of cyclooxygenase 2 and cytokines with the help of nuclear factor-kappa B, modulation of cell survival or apoptosis, and enhancement of biological antioxidants and antioxidant enzymes .
相似化合物的比较
Similar Compounds
Uniqueness
3-(2-Methylthiophenyl)phenol combines the properties of both thiophene and phenol, resulting in a compound with unique structural and functional characteristics.
属性
CAS 编号 |
1261942-52-2 |
|---|---|
分子式 |
C11H10OS |
分子量 |
190.26 g/mol |
IUPAC 名称 |
3-(2-methylthiophen-3-yl)phenol |
InChI |
InChI=1S/C11H10OS/c1-8-11(5-6-13-8)9-3-2-4-10(12)7-9/h2-7,12H,1H3 |
InChI 键 |
RLRTWNMSLKVXPY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1C2=CC(=CC=C2)O |
规范 SMILES |
CC1=C(C=CS1)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


